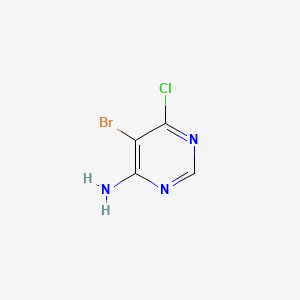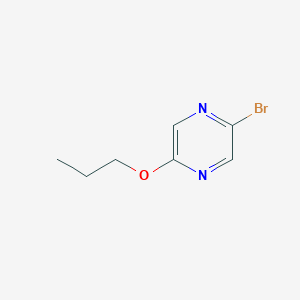![molecular formula C11H8F3N3O3 B1520289 2,2,2-Trifluorethyl-N-[3-(1,3,4-Oxadiazol-2-yl)phenyl]carbamát CAS No. 1223467-97-7](/img/structure/B1520289.png)
2,2,2-Trifluorethyl-N-[3-(1,3,4-Oxadiazol-2-yl)phenyl]carbamát
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C11H8F3N3O3 and its molecular weight is 287.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von potenziellen Therapeutika
Die Struktur der Verbindung deutet auf eine potenzielle Aktivität in der medizinischen Chemie hin, wo sie zur Synthese von therapeutischen Wirkstoffen eingesetzt werden könnte. Ihr Oxadiazol-Rest ist eine heterocyclische Verbindung, die häufig in Medikamenten vorkommt, die verschiedene biologische Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften . Die Trifluorethylgruppe könnte die Lipophilie von potenziellen Medikamenten erhöhen und so ihre pharmakokinetischen Eigenschaften verbessern.
Materialwissenschaft: Synthese von Hochleistungspolymeren
Die Trifluorethylgruppe ist mit Polymeren verbunden, die einzigartige Eigenschaften wie Beständigkeit gegen Lösungsmittel, Öle und andere Chemikalien aufweisen. Diese Verbindung könnte ein Monomer-Vorläufer bei der Herstellung von Hochleistungspolymeren für spezielle Anwendungen sein, z. B. bei der Herstellung von Hochleistungsbeschichtungen oder als Bestandteil in Photovoltaikzellen .
Analytische Chemie: Chromatographie-Standards
In der analytischen Chemie könnte diese Verbindung als Standard oder Referenzmaterial in chromatographischen Analysen verwendet werden, insbesondere bei der Untersuchung ähnlicher fluorierter Verbindungen. Ihre einzigartige Struktur könnte bei der Kalibrierung von Instrumenten oder bei der Entwicklung neuer analytischer Methoden zum Nachweis und zur Quantifizierung von Spurenstoffen helfen .
Wirkmechanismus
Target of action
The trifluoroethyl group, for instance, is known to interact with various enzymes .
Mode of action
Without specific studies on “2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate”, it’s challenging to determine its exact mode of action. The trifluoroethyl group in other compounds has been shown to form hydrogen bonds with its targets, altering their function .
Biochemical pathways
Similar compounds have been shown to affect various biochemical pathways, including those involving the enzymes they interact with .
Pharmacokinetics
The trifluoroethyl group in other compounds is known to influence these properties, often enhancing absorption and distribution .
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate”. Similar compounds have been shown to have various effects, depending on their targets and the pathways they affect .
Action environment
The action, efficacy, and stability of “2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate” could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds. The trifluoroethyl group, for instance, is known to enhance the stability of some compounds .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-2-7(4-8)9-17-15-6-20-9/h1-4,6H,5H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPVYYHIRRTSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)

![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)

![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)






![3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1520227.png)


